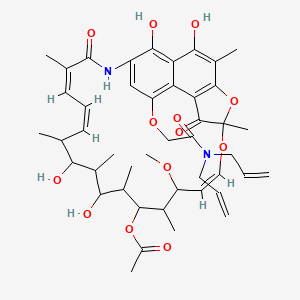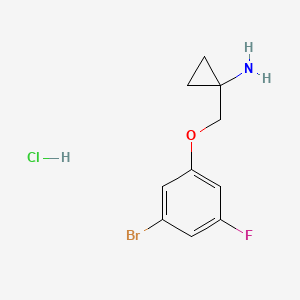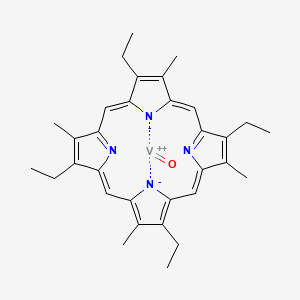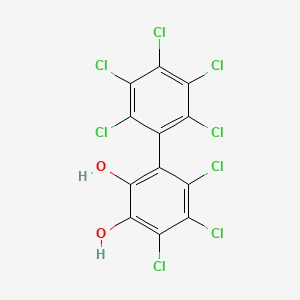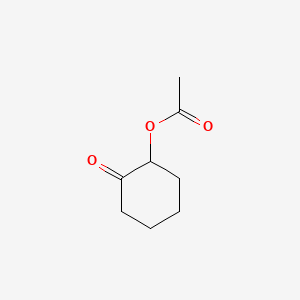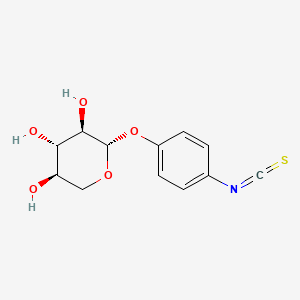
B-D-Xylopyranosylphenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-D-Xylopyranosylphenyl isothiocyanate: is a chemical compound with the molecular formula C12H13NO5S and a molar mass of 283.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-D-Xylopyranosylphenyl isothiocyanate typically involves the reaction of xylopyranosylphenyl with thiocyanate under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: B-D-Xylopyranosylphenyl isothiocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted isothiocyanates or thiocyanates.
Scientific Research Applications
Chemistry: B-D-Xylopyranosylphenyl isothiocyanate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its effects on cellular processes.
Medicine: Research has explored the use of this compound in drug development, particularly in the context of anti-inflammatory and anticancer properties.
Industry: In the chemical industry, the compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which B-D-Xylopyranosylphenyl isothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate signaling pathways, leading to its biological and medicinal effects.
Comparison with Similar Compounds
Phenyl isothiocyanate
Xylopyranosyl derivatives
Isothiocyanate esters
Uniqueness: B-D-Xylopyranosylphenyl isothiocyanate stands out due to its unique structural features and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H13NO5S |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H13NO5S/c14-9-5-17-12(11(16)10(9)15)18-8-3-1-7(2-4-8)13-6-19/h1-4,9-12,14-16H,5H2/t9-,10+,11-,12+/m1/s1 |
InChI Key |
LXOYGBMLSKBSRW-KXNHARMFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
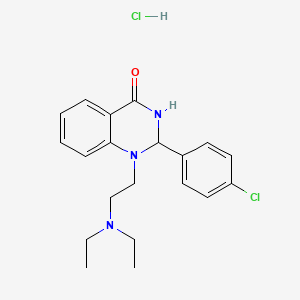
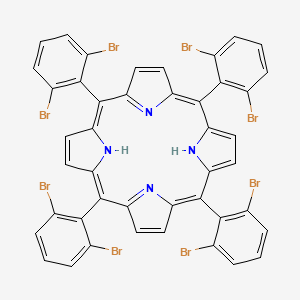
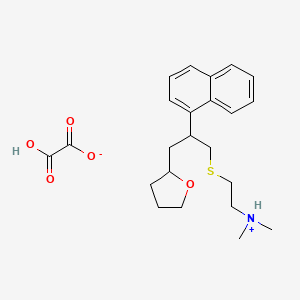
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)


